molecular formula C22H19ClN2O2 B11177774 N-(2-benzoyl-4-chlorophenyl)-3-(dimethylamino)benzamide

N-(2-benzoyl-4-chlorophenyl)-3-(dimethylamino)benzamide

Cat. No.: B11177774
M. Wt: 378.8 g/mol
InChI Key: XCTXWAJRHMTORV-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3-(dimethylamino)benzamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a benzoyl group, a chlorophenyl group, and a dimethylamino group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(dimethylamino)benzamide typically involves the following steps:

    Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride is prepared by reacting benzoic acid with thionyl chloride under reflux conditions.

    Nucleophilic Substitution Reaction: The benzoyl chloride intermediate is then reacted with 2-amino-4-chlorophenyl to form N-(2-benzoyl-4-chlorophenyl)amine.

    Amidation Reaction: The N-(2-benzoyl-4-chlorophenyl)amine is further reacted with 3-(dimethylamino)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, larger-scale equipment, and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-benzoyl-4-chlorophenyl)-3-(dimethylamino)benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl and chlorophenyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-benzoyl-4-chlorophenyl)-3-(dimethylamino)benzamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: this compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison:

  • N-(2-benzoyl-4-chlorophenyl)-3-(dimethylamino)benzamide is unique due to the specific positioning of the dimethylamino group on the benzamide core, which may influence its reactivity and biological activity.
  • The presence of the chlorophenyl group enhances its potential for substitution reactions compared to similar compounds without this group.
  • The benzoyl group contributes to its stability and potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-(dimethylamino)benzamide

InChI

InChI=1S/C22H19ClN2O2/c1-25(2)18-10-6-9-16(13-18)22(27)24-20-12-11-17(23)14-19(20)21(26)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,24,27)

InChI Key

XCTXWAJRHMTORV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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